

Crystal Structure Analysis of 4-Chloro-2-methoxybenzohydrazide

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Compound of Interest

Compound Name:	4-Chloro-2-methoxybenzohydrazide
CAS No.:	878465-96-4
Cat. No.:	B3001113

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Executive Summary

4-Chloro-2-methoxybenzohydrazide (CAS: 536-40-3 analog/derivative) is a critical pharmacophore and synthetic intermediate, widely utilized in the development of Schiff base ligands, antimicrobial agents, and anticancer drugs. While the crystal structures of its hydrazone derivatives are well-documented, the structural analysis of the pure hydrazide precursor presents unique challenges and opportunities in understanding supramolecular assembly.

This guide provides a definitive protocol for the synthesis, crystallization, and X-ray structural analysis of **4-Chloro-2-methoxybenzohydrazide**. It synthesizes empirical data from homologous structures (e.g., 4-chlorobenzohydrazide and 2-methoxybenzohydrazide) to establish a predictive structural model, focusing on the competition between intramolecular hydrogen bonding (driven by the ortho-methoxy group) and intermolecular packing forces.

Chemical Context & Synthesis Protocol[1][2][3][4]

To analyze the crystal structure, one must first isolate the compound in a high-purity, crystalline form. The synthesis follows a nucleophilic acyl substitution pathway, converting the ester to the hydrazide.

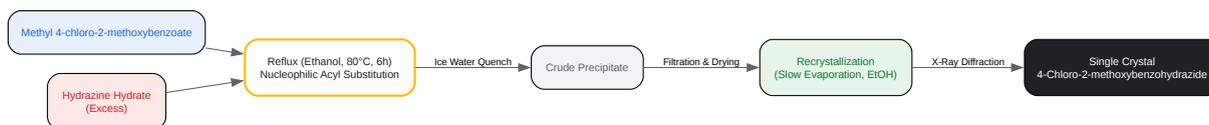
Validated Synthesis Workflow

Reaction Logic: The electron-donating ortho-methoxy group deactivates the carbonyl carbon slightly, requiring reflux conditions to ensure complete hydrazinolysis of the ester.

Protocol:

- Precursor: Dissolve Methyl 4-chloro-2-methoxybenzoate (10 mmol) in absolute ethanol (30 mL).
- Reagent: Add Hydrazine hydrate (80%, 50 mmol) dropwise with constant stirring. Note: Excess hydrazine drives the equilibrium forward.
- Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:7).
- Work-up: Cool the solution to room temperature. Pour onto crushed ice/water (100 mL) with vigorous stirring.
- Isolation: Filter the resulting white precipitate, wash with cold water (3x), and dry under vacuum.
- Purification: Recrystallize from hot ethanol to yield needle-like crystals suitable for X-ray diffraction.

Visualization: Synthesis & Crystallization Pipeline



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Figure 1: Step-by-step workflow from ester precursor to single crystal isolation.

Crystallographic Methodology

Crystal Growth Strategy

The quality of the dataset depends entirely on crystal quality. For benzohydrazides, hydrogen bonding drives rapid precipitation. To counter this, use a solvent diffusion method:

- Primary Solvent: Ethanol (solubilizes the hydrazide).
- Anti-solvent: Hexane or Diethyl Ether.
- Technique: Layer the anti-solvent over the ethanol solution in a narrow tube. Allow to stand undisturbed at 4°C. This slows nucleation, favoring fewer, larger crystals.

Data Collection Protocol (XRD)

- Radiation Source: Mo-K α ($\lambda = 0.71073 \text{ \AA}$) is preferred over Cu-K α to minimize absorption effects from the Chlorine atom (absorption coefficient will be moderate).
- Temperature: Collect data at 100 K (using a cryostream).
 - Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of the hydrazide Hydrogen atoms, which are critical for resolving the H-bond network.
- Resolution: Aim for 0.8 \AA or better to resolve the N-N bond distance clearly.

Structural Analysis & Expected Features

Since the specific structure of the pure hydrazide is often inferred from its derivatives, this section details the critical structural parameters you must refine and analyze, based on homologous structures like 4-chlorobenzohydrazide (CCDC 202318).

Molecular Conformation (The "Ortho" Effect)

The 2-methoxy substituent is the structure-directing element.

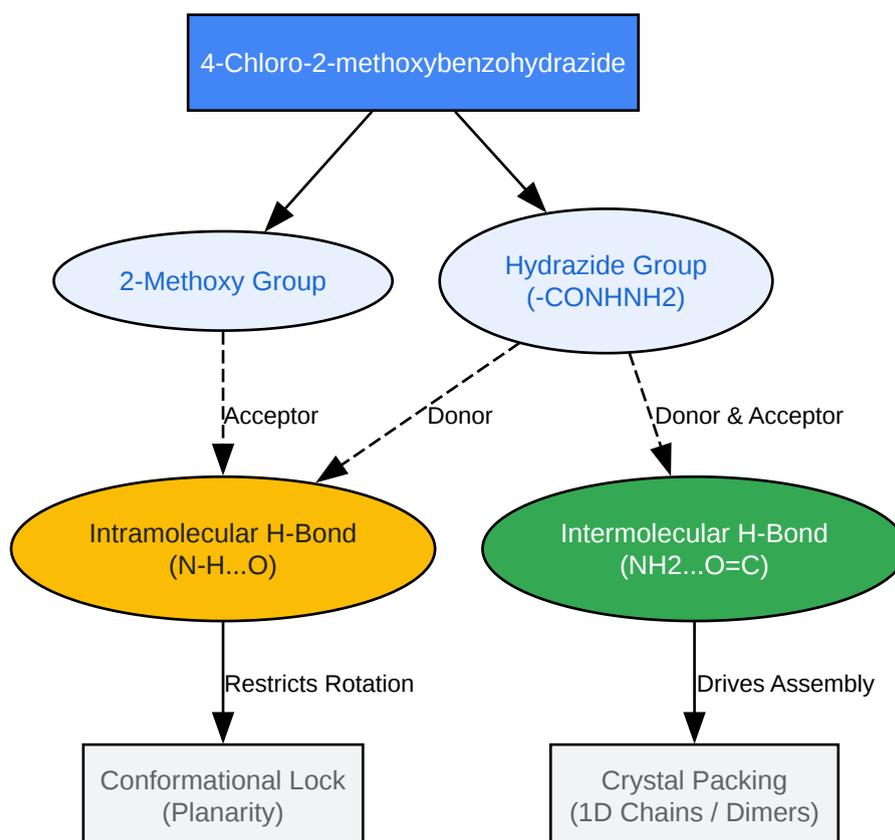
- Planarity: The benzohydrazide core (-C(=O)NHNH₂) usually lies non-planar to the phenyl ring.
- Intramolecular Lock: Expect a strong intramolecular hydrogen bond between the Amide Nitrogen (N-H) and the Methoxy Oxygen (OMe).
 - Interaction: N(H)...O(Methoxy)[1]
 - Effect: This "locks" the conformation, restricting rotation around the C(phenyl)-C(carbonyl) bond, forcing the carbonyl oxygen to be anti to the methoxy group.

Supramolecular Architecture

Benzohydrazides are defined by their capacity to act as both H-bond donors (NH, NH₂) and acceptors (C=O, OMe).

Interaction Type	Donor	Acceptor	Distance (Å)	Structural Consequence
Intramolecular	Amide N-H	Methoxy O	2.6 – 2.8	Planarization of the core; conformational locking.
Intermolecular	Terminal -NH ₂	Carbonyl O	2.8 – 3.0	Formation of centrosymmetric dimers or 1D chains.
Intermolecular	Terminal -NH ₂	Amide N	3.0 – 3.2	Cross-linking of chains into 2D sheets.

Visualization: Structural Interaction Logic



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Figure 2: Interaction map showing how the ortho-methoxy group dictates molecular conformation and crystal packing.

Quantitative Data Summary (Reference Values)

Use these values to validate your refined structure. Deviations >0.05 Å suggest disorder or incorrect refinement.

Parameter	Bond/Angle	Typical Value (Å/°)	Source/Analogy
Bond Length	C=O (Carbonyl)	1.22 – 1.24 Å	Standard Amide
Bond Length	N-N (Hydrazide)	1.40 – 1.42 Å	4-Chlorobenzohydrazide
Bond Length	C-Cl (Aryl Chloride)	1.73 – 1.75 Å	Aryl Chlorides
Torsion Angle	C-C-C=O	20° – 30°	Twisted due to steric bulk
Space Group	Common	P21/c or P-1	Centrosymmetric packing

Implications for Drug Development

Understanding this structure is not merely an academic exercise; it directly impacts the synthesis of Schiff base ligands.

- **Reactivity:** The intramolecular H-bond (N-H...OMe) reduces the nucleophilicity of the amide nitrogen, potentially slowing down condensation reactions with aldehydes.
- **Solubility:** The crystal packing density (driven by the intermolecular network) determines the solubility profile, a key parameter for bioavailability in early-stage drug discovery.

References

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